Bicyclo[2.1.1]hex-2-yne is a bicyclic compound characterized by its unique structural features and properties. It belongs to a class of compounds known as bicyclic hydrocarbons, which are important in various chemical applications, particularly in the synthesis of pharmaceuticals and complex organic molecules. The compound has the molecular formula and a molecular weight of approximately 80.1277 g/mol, with the IUPAC Standard InChI being InChI=1S/C6H8/c1-2-6-3-5(1)4-6/h1-2,5-6H,3-4H2 .
Bicyclo[2.1.1]hex-2-yne is classified under hydrocarbons, specifically as a member of the bicyclic alkyne family. Its structure consists of two fused cyclopropane rings with a triple bond, contributing to significant strain and reactivity. This compound is of interest in synthetic organic chemistry due to its potential as a building block for more complex structures.
The synthesis of bicyclo[2.1.1]hex-2-yne can be approached through several methods:
Bicyclo[2.1.1]hex-2-yne participates in various chemical reactions due to its strained structure:
The mechanism underlying the reactivity of bicyclo[2.1.1]hex-2-yne often involves:
This unique mechanism allows for efficient transformations that are valuable in synthetic organic chemistry.
Bicyclo[2.1.1]hex-2-yne is characterized by:
Bicyclo[2.1.1]hex-2-yne has several applications in scientific research:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5